molecular formula C8H2BrF13 B1585841 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene CAS No. 128454-94-4

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene

Cat. No.: B1585841
CAS No.: 128454-94-4
M. Wt: 424.98 g/mol
InChI Key: KVLSPRHWDKLGCE-UHFFFAOYSA-N
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Description

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is a fluorinated organic compound with the molecular formula C8H2BrF13 and a molecular weight of 424.98 g/mol . This compound is characterized by its high degree of fluorination, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene typically involves the bromination of a fluorinated precursor. One common method includes the reaction of a fluorinated alkene with bromine under controlled conditions to introduce the bromine atom at the desired position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, hydroxide ions, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene exerts its effects is primarily through its reactivity with other chemical species. The bromine atom and the fluorinated groups play crucial roles in its chemical behavior, influencing its interactions with molecular targets and pathways. The compound’s high electronegativity and steric hindrance due to the fluorine atoms contribute to its unique reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis-(trifluoromethyl)hexene can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom, a double bond, and multiple fluorinated groups, which collectively impart distinct chemical properties and reactivity.

Properties

IUPAC Name

1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF13/c9-2-1-3(6(14,15)16,7(17,18)19)4(10,11)5(12,13)8(20,21)22/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLSPRHWDKLGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371287
Record name 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128454-94-4
Record name 1-bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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